N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, triazole, and hydrazide functionalities, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C33H31N5O5S |
|---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C33H31N5O5S/c1-40-28-18-25(19-29(41-2)31(28)42-3)32-36-37-33(38(32)26-14-8-5-9-15-26)44-22-30(39)35-34-20-24-13-10-16-27(17-24)43-21-23-11-6-4-7-12-23/h4-20H,21-22H2,1-3H3,(H,35,39)/b34-20+ |
InChI Key |
FCLUBKZREPSQSH-QXUDOOCXSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the hydrazide intermediate: This involves the reaction of an appropriate acid chloride with hydrazine hydrate to form the hydrazide.
Synthesis of the triazole ring: This step involves the cyclization of a suitable precursor with hydrazine to form the triazole ring.
Condensation reaction: The final step involves the condensation of the hydrazide intermediate with the triazole compound in the presence of a suitable catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process intensification to scale up the production.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s functional groups enable diverse reactivity:
Key Reaction Types
-
Condensation : The hydrazide moiety participates in Schiff base formation with aldehydes/ketones, yielding imine derivatives.
-
Nucleophilic Substitution : The sulfanyl group (–S–) undergoes displacement reactions with electrophiles (e.g., alkyl halides) under basic conditions.
-
Cyclization : The triazole ring may participate in cycloaddition reactions (e.g., [3+2] dipolar cycloadditions) with suitable partners .
Optimization of Reaction Conditions
Table 1: Comparison of Conventional vs. Microwave Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 4 hours (thiosemicarbazides), 4 hours (triazoles) | 2 minutes (thiosemicarbazides), 3 minutes (triazoles) |
| Yield | 85–86% | 95–96% |
| Energy Efficiency | Moderate | High |
| Equipment | Standard reflux setup | Microwave reactor |
Chemical Stability and Reactivity
The compound exhibits:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole rings can inhibit cancer cell growth. Preliminary studies suggest that N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may target specific cellular pathways involved in proliferation and survival. The presence of the sulfanyl group enhances its interaction with biological targets, potentially modulating enzyme activity or receptor binding.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent due to its structural components that facilitate interaction with microbial enzymes and receptors. Studies have indicated that derivatives of similar compounds exhibit significant antimicrobial activity against various pathogens.
Anti-inflammatory Effects
In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory pathways. This activity positions it as a candidate for further investigation into anti-inflammatory therapies.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : Utilizing appropriate reagents to construct the triazole moiety.
- Introduction of Functional Groups : Careful optimization of reaction conditions to introduce benzyloxy and methoxy groups.
- Final Assembly : Combining all intermediates to yield the final product.
These methods often require careful optimization to maximize yield and purity.
Future Research Directions
Given its promising biological activities and unique chemical structure, future research should focus on:
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.
- In Vivo Studies : Evaluating its efficacy and safety in animal models to support potential clinical applications.
- Structural Modifications : Exploring analogs to enhance potency and selectivity for specific biological targets.
Mechanism of Action
The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and aromatic substituents play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
The uniqueness of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of multiple functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Biological Activity
N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound featuring a unique combination of functional groups that may confer various biological activities. The presence of the triazole ring and sulfanyl group is particularly noteworthy as these moieties are often associated with significant pharmacological effects.
Structure and Synthesis
The compound can be synthesized through a multi-step process involving the condensation of 3-(benzyloxy)benzaldehyde with 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. The synthesis typically employs reagents such as ethanol and triethylamine under reflux conditions to facilitate the reaction.
Biological Activity Overview
Research indicates that compounds containing similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with triazole rings are known for their antibacterial properties. Studies have shown that related triazole derivatives demonstrate effectiveness against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The presence of multiple aromatic rings and functional groups may enhance the compound's ability to inhibit cancer cell proliferation. In vitro studies have indicated that similar compounds can exhibit cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, which is crucial in the treatment of chronic diseases .
Antimicrobial Activity
A study conducted on compounds similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were notably low, indicating strong efficacy .
Anticancer Activity
In vitro tests on related compounds revealed that they effectively inhibited cell growth in breast (MCF-7) and prostate (PC-3) cancer cell lines. The IC50 values were significantly lower than those of standard chemotherapeutic agents, suggesting a promising therapeutic potential .
In Vivo Studies
Further investigations into the anti-inflammatory properties showed that certain derivatives reduced edema in animal models. The compounds were administered at varying dosages to assess their effects on inflammation markers .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
The compound is synthesized via condensation reactions between substituted benzaldehyde derivatives and hydrazide intermediates. A typical method involves:
- Refluxing 3-(benzyloxy)benzaldehyde with 2-[(4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours .
- Purity is confirmed using TLC (e.g., chloroform:methanol, 7:3 ratio) and recrystallization from methanol or ethanol .
- Yield optimization requires stoichiometric control (1:1 molar ratio of aldehyde to hydrazide) and inert atmospheric conditions to prevent oxidation .
Q. Which spectroscopic techniques are critical for structural characterization?
Key techniques include:
- ¹H/¹³C NMR : To confirm the (E)-configuration of the hydrazone bond and substituent positions. Aromatic protons in the benzyloxy and trimethoxyphenyl groups appear as distinct multiplets between δ 6.5–8.0 ppm .
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and S–C (650–700 cm⁻¹) confirm functional group integrity .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 497.515 for C₂₆H₂₃N₇O₄) .
Q. What reactivity patterns are expected due to its functional groups?
- The triazole sulfanyl group participates in nucleophilic substitution or oxidation reactions, forming sulfoxides/sulfones under controlled conditions .
- The hydrazone linkage (C=N) undergoes hydrolysis in strong acidic/basic media, yielding aldehyde and hydrazide fragments .
- The benzyloxy group is susceptible to hydrogenolysis (H₂/Pd-C), enabling deprotection for further derivatization .
Advanced Research Questions
Q. How can computational methods guide structure-activity relationship (SAR) studies?
- Molecular Docking : Dock the compound into target proteins (e.g., cannabinoid receptors or enzymes like cyclooxygenase) using AutoDock Vina to predict binding affinities. The trimethoxyphenyl moiety often shows π-π stacking with aromatic residues .
- QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. benzyloxy groups) with bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Reassessment : Test the compound at varying concentrations (e.g., 1–100 µM) to identify non-linear effects, as conflicting results may arise from threshold-dependent activity .
- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., hydrolyzed hydrazone) that might interfere with bioassays .
Q. How can synthetic byproducts be minimized during scale-up?
- Process Optimization : Replace ethanol with DMF to enhance solubility of intermediates, reducing side reactions .
- Catalyst Screening : Test alternatives to acetic acid (e.g., p-toluenesulfonic acid) for faster reaction kinetics and higher yields .
Methodological Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low yield in hydrazone formation | Use Dean-Stark trap to remove water, shifting equilibrium toward product | |
| Spectral overlap in NMR analysis | Apply 2D NMR (COSY, HSQC) to resolve aromatic proton assignments | |
| Biological assay interference | Pre-purify via column chromatography (silica gel, ethyl acetate/hexane) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
